Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
Tert-butyl 6-hydroxy-3-azabicyclo[321]octane-3-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate: Similar structure but with an additional ketone group.
Tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate: Similar structure but with the hydroxyl group at a different position.
Uniqueness
Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-9(7-13)10(14)5-8/h8-10,14H,4-7H2,1-3H3 |
InChI Key |
TXQVFWQEKMBQMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C(C2)O |
Origin of Product |
United States |
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